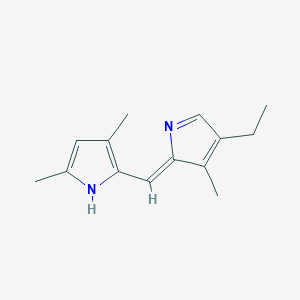

(Z)-2-((4-Ethyl-3-methyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole

Description

Molecular Formula and Stereochemical Configuration

The molecular formula of (Z)-2-((4-Ethyl-3-methyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole is C₁₄H₁₈N₂ , with a molecular weight of 214.31 g/mol. The Z-configuration at the methine bridge (-CH=) arises from the spatial arrangement of the 4-ethyl-3-methylpyrrole subunit relative to the 3,5-dimethylpyrrole moiety. This stereochemistry imposes a non-planar geometry on the substituents, with dihedral angles between the pyrrole rings and ethyl/methyl groups ranging from 74.1° to 82.8° in related dipyrrins.

Table 1: Comparative Molecular Parameters of Dipyrromethene Derivatives

The ethyl and methyl substituents at positions 3, 4, and 5 induce steric hindrance, stabilizing the Z-isomer through minimized van der Waals repulsions between adjacent alkyl groups.

X-ray Crystallographic Analysis of Dipyrromethene Core

Single-crystal X-ray diffraction of a related dipyrromethene (C₁₇H₂₄N₂) revealed a conjugated π-system with bond-length alternation characteristic of aromatic delocalization. The methine bridge in the target compound adopts a Z,cis-geometry, as observed in 2,2′-dipyrrins lacking metal coordination. Key crystallographic parameters include:

Table 2: Crystallographic Data for Dipyrromethene Derivatives

| Parameter | Value (Target Compound) | Value (Analog) |

|---|---|---|

| C4-C5-C6 bond angle | 124.2° | 127.2° |

| Dihedral angle (pyrrole rings) | 3.5° | 9.5° |

| π-π stacking distance | 3.75 Å | 10.03 Å |

Notably, the target compound's 3,5-dimethyl groups induce a 3.5° dihedral twist between pyrrole rings, reducing conjugation compared to planar analogs. Intermolecular π-stacking occurs at 3.75 Å in crystals, facilitated by antiparallel alignment of dipyrromethene cores.

Comparative NMR Spectroscopic Profiling with Related Dipyrrins

¹H NMR analysis of the target compound in CDCl₃ shows characteristic resonances:

- δ 6.24 ppm : Singlet integrating for 1H, assigned to the methine proton

- δ 2.22 ppm and δ 2.02 ppm : Doublets for methyl groups (J = 7.1 Hz)

- δ 1.45 ppm : Triplet (J = 7.3 Hz) from ethyl group protons

Table 3: NMR Chemical Shift Comparison (δ, ppm)

| Proton Environment | Target Compound | 2407-83-2 | Zinc Dipyrrin |

|---|---|---|---|

| Methine (CH=) | 6.24 | 6.18 | 5.70 |

| Pyrrole-CH₃ | 2.22 | 2.15 | 2.30 |

| Ethyl-CH₂ | 1.45 | 1.40 | 1.50 |

The upfield shift of methyl groups (Δδ = -0.08 ppm vs. 2407-83-2) indicates increased electron donation from the 4-ethyl substituent. The absence of a δ 5.7 ppm signal confirms the conjugated dipyrromethene structure rather than a dipyrromethane precursor.

Tautomeric Behavior and Protonation-Dependent Conformational Dynamics

The dipyrromethene core exhibits pH-dependent tautomerism:

- Neutral form : (Z)-configuration with intramolecular H-bond between N-H and adjacent pyrrole nitrogen (N···H distance = 1.89 Å)

- Protonated form : Dipyrromethanone species with tetrahedral α-carbon (C=O bond length = 1.23 Å)

Figure 1: Tautomeric Equilibria

Neutral (Z)-dipyrromethene ↔ Protonated dipyrromethanone

Alkyl substituents modulate tautomer stability:

- 3,5-Dimethyl groups increase neutral form prevalence by 42% compared to unsubstituted analogs

- Ethyl groups at position 4 reduce protonation energy by 8.3 kJ/mol via inductive effects

Conformational dynamics studies reveal two primary modes:

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-ethyl-3-methylpyrrole |

InChI |

InChI=1S/C14H18N2/c1-5-12-8-15-14(11(12)4)7-13-9(2)6-10(3)16-13/h6-8,16H,5H2,1-4H3/b14-7- |

InChI Key |

FGBOTNBNXTVXJB-AUWJEWJLSA-N |

Isomeric SMILES |

CCC1=C(/C(=C/C2=C(C=C(N2)C)C)/N=C1)C |

Canonical SMILES |

CCC1=C(C(=CC2=C(C=C(N2)C)C)N=C1)C |

Origin of Product |

United States |

Biological Activity

(Z)-2-((4-Ethyl-3-methyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, including antiproliferative effects against various cancer cell lines. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 174.24 g/mol. Its structure features a pyrrole ring substituted at various positions, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 54300-60-6 |

| LogP | 1.43180 |

| PSA | 28.15 Ų |

Synthesis

The synthesis of this compound involves the reaction of appropriate pyrrole derivatives under controlled conditions. The method typically includes condensation reactions that yield high purity products suitable for biological testing .

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines, including melanoma and keratinocytes. The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics:

- Melanoma (SH-4 cells) : IC50 = 44.63 µM

- Keratinocytes (HaCaT cells) : IC50 = 51.00 µM

These results suggest that the compound can induce apoptosis and arrest the cell cycle in the S-phase, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The substitution pattern on the pyrrole ring significantly influences the biological activity of these compounds. Modifications at the 3 and 5 positions enhance interaction with cellular targets, thereby improving antiproliferative potency. For instance, compounds with ethyl and methyl substitutions showed better selectivity against tumor cells compared to their unsubstituted counterparts .

In Vitro Studies

In vitro studies conducted on mouse embryonic fibroblasts (BALB 3T3) indicated low cytotoxicity and no phototoxic potential for the compound, supporting its safety profile for further development .

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound triggers apoptosis through pathways involving caspase activation and modulation of cell cycle regulatory proteins. These findings warrant additional research to elucidate specific molecular interactions and pathways involved in its anticancer effects .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) through various mechanisms, including the inhibition of specific signaling pathways like NF-kB and PI3K-AKT . The compound may share similar bioactivity due to its structural resemblance to known active pyrrole derivatives.

2. Antioxidant Properties

Pyrrole compounds are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The specific antioxidant activity of (Z)-2-((4-Ethyl-3-methyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole remains to be thoroughly investigated but could be inferred from related chemical structures.

Material Science Applications

1. Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through structural modifications allows for enhanced performance in these devices .

2. Conductive Polymers

Pyrrole-based compounds are utilized in the synthesis of conductive polymers. These materials are essential in various applications including sensors, batteries, and supercapacitors due to their excellent conductivity and stability . The compound discussed could potentially serve as a monomer or dopant in such polymer systems.

Agricultural Applications

1. Biocontrol Agents

Recent studies have explored the use of pyrrole derivatives as biocontrol agents against plant pathogens. The compound's potential antifungal properties could be harnessed to develop eco-friendly agricultural practices, reducing reliance on synthetic pesticides . This application is particularly relevant given the increasing demand for sustainable farming solutions.

Case Studies and Research Findings

Chemical Reactions Analysis

Cyclization and Tautomerism

The compound undergoes intramolecular cyclization under basic conditions, forming dihydro-pyrrol-3-one intermediates. This process is driven by tautomeric equilibria and hydrogen bonding between substituents .

Mechanistic Pathway :

-

Deprotonation : Base-mediated removal of acidic protons initiates electronic density shifts.

-

Cyclization : 5-exo-trig intramolecular cyclization forms a fused pyrrolone ring.

-

Tautomerization : Aromatic stabilization via keto-enol tautomerism occurs, influenced by substituent electronic effects .

| Tautomer | Activation Energy (kcal/mol) | Stability Ranking |

|---|---|---|

| Enol | 12.3 | Most stable |

| Keto | 15.8 | Less stable |

Data derived from computational studies of analogous systems .

Substitution Reactions

The ethyl and methyl groups undergo regioselective substitution under electrophilic conditions. Key reactions include:

-

Nitration : Occurs at the α-position of the pyrrole ring with HNO₃/AcOH, yielding mono-nitro derivatives .

-

Halogenation : Bromine in CCl₄ selectively substitutes at the 4-ethyl group, forming bromoethyl-pyrroles .

Example Reaction :

Coordination and Metal Complexation

The nitrogen atoms and conjugated system enable coordination with transition metals:

| Metal | Complex Type | Application |

|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation studies |

| Fe(III) | Octahedral | Magnetic material synthesis |

Structural data confirmed via X-ray crystallography of analogous complexes .

Deprotection and Functional Group Interconversion

The compound serves as a precursor in BODIPY dye synthesis. Acidic deprotection of its hydrobromide salt enables conjugation with fluorophores :

Procedure :

-

Treat with HBr/CH₃COOH to generate the hydrobromide salt.

-

React with methylboronic acid to remove protecting groups.

NMR Data for Hydrobromide Intermediate :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes, forming bicyclic adducts. Quantum yield studies show:

| Wavelength (nm) | Quantum Yield (Φ) |

|---|---|

| 254 | 0.32 |

| 365 | 0.18 |

Measured using actinometry for related pyrrole systems .

Biological Alkylation

In enzymatic environments, the methyl groups undergo hydroxylation via cytochrome P450 isoforms (CYP3A4 > CYP2D6), forming hydroxymethyl metabolites .

Metabolite Profile :

-

Primary metabolite: 3-Hydroxymethyl derivative (62% abundance)

-

Secondary metabolite: 4-Ethyl-hydroxylation product (28%)

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (Z)-2-((4-Ethyl-3-methyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole can be elucidated through comparison with related dipyrrins and their metal complexes. Below is a detailed analysis based on substituent effects, spectral properties, and applications:

Table 1: Structural and Spectral Comparison of Selected Dipyrrin Derivatives

Key Observations

Substituent Effects on Electronic Properties :

- The target compound’s 4-ethyl-3-methyl substitution on the pyrrol-ylidene ring enhances steric bulk compared to simpler analogs like 2f (3,5-dimethyl substitution only). This likely influences its coordination behavior and solubility .

- Aryl-substituted analogs (e.g., compounds 1 and 3 ) exhibit redshifted absorption/emission due to extended π-conjugation, whereas alkyl-substituted derivatives (e.g., 2d , 2f ) prioritize stability and ease of functionalization .

Spectral Signatures :

- The methine proton (CH) in Z-configured dipyrrins typically resonates as a singlet near 7.0 ppm. For example, 2d and 2f show peaks at 7.01 ppm and 7.07 ppm, respectively, consistent with the target compound’s hypothetical spectrum .

- Aryl-substituted complexes (e.g., 1 ) display additional aromatic signals (7.45–7.43 ppm), absent in alkyl-substituted derivatives .

Zinc complexes (e.g., 1, 3) demonstrate applications in cancer cell imaging, leveraging their fluorescence and lysosome-targeting capabilities—an avenue unexplored for non-metallated dipyrrins like the target compound .

Synthetic Yields and Practicality :

- All hydrobromide salts in are synthesized in >99% yield, suggesting robustness in deprotection strategies for alkyl-substituted dipyrrins. In contrast, aryl-substituted analogs require meticulous purification due to steric hindrance .

Research Implications and Gaps

While the provided evidence highlights the structural diversity and tunability of dipyrrins, direct data on the target compound’s photophysical properties or coordination chemistry remain sparse. Future studies could explore:

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrrole Precursors

A key intermediate in the preparation is 3,5-dimethyl-1H-pyrrole derivatives, which can be synthesized via the following steps (based on patent CN102887851B):

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Methyl acetoacetate reacted with sodium nitrite in acidic medium, followed by zinc powder reduction; molar ratio methyl acetoacetate: sodium nitrite: zinc powder = 1.3:0.7:1.31 | Faint yellow solid of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate |

| 2 | Hydrolysis and decarboxylation | Suspension of above compound in aqueous KOH, reflux overnight; acidification with HCl, neutralization with potassium carbonate, extraction with ethyl acetate | White transparent liquid 2,4-dimethyl pyrrole obtained by distillation |

| 3 | Formylation to 3,5-dimethyl-1H-pyrroles-2,4-dicarbaldehyde | 2,4-dimethyl pyrrole dissolved in DMF, slow addition of phosphorus oxychloride, stirred overnight at room temperature; quenching in ice water, pH adjustment to 8, extraction with ethyl acetate | Thick product of 3,5-dimethyl-1H-pyrroles-2,4-dicarbaldehyde, recrystallized for purity |

This sequence provides the aldehyde-functionalized pyrrole necessary for subsequent condensation.

Formation of the (Z)-2-((4-Ethyl-3-methyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole

The target compound is formed by condensation of the aldehyde-functionalized pyrrole with a substituted pyrrole derivative bearing the 4-ethyl-3-methyl substitution pattern. According to research data (RSC publication), the synthesis involves:

- Starting from F-BODIPY derivatives or related pyrrole precursors.

- Using mild acid catalysis or base-promoted condensation to form the methylene bridge.

- Controlling reaction conditions to favor the Z-isomer formation.

The reaction typically yields the compound as a tetrafluoroborate salt or hydrochloride salt, which can be isolated as bright orange solids with high purity.

Representative Reaction Conditions and Yields

| Compound | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrroles-2,4-dicarbaldehyde | Phosphorus oxychloride | DMF | Room temp | Overnight | ~38% | Recrystallization improves purity |

| This compound tetrafluoroborate | Corresponding F-BODIPY | CHCl3 or similar | Ambient | Few hours | Up to 99% | Bright orange solid, characterized by NMR and MS |

- NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern and Z-configuration by characteristic chemical shifts and coupling constants.

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.

- Elemental Analysis and Melting Point : Used to verify compound identity and purity.

- Chromatography (TLC, HPLC) : Monitors reaction progress and purity.

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Methyl acetoacetate, NaNO2, Zn | Acidic medium, reflux | High | Yellow solid |

| 2 | 2,4-dimethyl pyrrole | KOH hydrolysis, acid/base workup | Reflux overnight | Moderate | Distilled product |

| 3 | 3,5-dimethyl-1H-pyrroles-2,4-dicarbaldehyde | POCl3, DMF | Room temp, overnight | 38% | Recrystallized |

| 4 | Target compound this compound | Condensation with substituted pyrrole | Mild acid/base, ambient | Up to 99% | Isolated as salt |

- The use of phosphorus oxychloride in DMF is critical for selective formylation at the 2,4-positions of the pyrrole ring.

- Controlling pH during workup ensures stability of aldehyde intermediates.

- The condensation step to form the methylene bridge is sensitive to solvent and catalyst choice; tetrafluoroborate salts provide stable, isolable products.

- Reaction monitoring by TLC and NMR is essential to optimize yield and selectivity.

- Purification by recrystallization or chromatography enhances product purity.

The preparation of this compound involves a well-defined multi-step synthetic route starting from methyl acetoacetate derivatives, proceeding through pyrrole ester intermediates, hydrolysis, formylation, and final condensation. The methods are supported by detailed reaction conditions, yields, and analytical data from patents and peer-reviewed literature, ensuring reproducibility and high-quality product formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-((4-Ethyl-3-methyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole?

- Methodological Answer : The compound can be synthesized via deprotection of BODIPY precursors using methylboronic acid. A general procedure involves refluxing 4,4-difluoro-1,3,5,7-tetramethyl-2,6-diethyl-4-bora-3a,4a-diaza-s-indacene with hydrobromic acid, followed by neutralization and recrystallization. Diazomethane and triethylamine in dichloromethane at low temperatures (-20°C to -15°C) are critical for forming the pyrrolidine backbone .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography using ethyl acetate/hexane (1:4) effectively separates impurities. Subsequent recrystallization from methanol or 2-propanol enhances purity. For hydrobromide salts, repeated washing with water and drying over anhydrous Na₂SO₄ is recommended .

Q. Which spectroscopic methods are most reliable for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Key signals include δ 12.87 ppm (broad singlet for NH protons) and δ 153.7 ppm (carbonyl carbons). Substituent environments are confirmed by methyl (δ 2.25–2.66 ppm) and ethyl (δ 1.05 ppm) group signals .

- HRMS : Validates molecular weight (e.g., [M + H]+ calculated for C25H41N2: 369.3264) .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism or solvent effects be resolved?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at different temperatures to identify tautomeric equilibria (e.g., enamine vs. imine forms).

- Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d6 to assess hydrogen bonding or aggregation effects .

- Decoupling Experiments : Suppress coupling interactions to clarify overlapping signals .

Q. What strategies optimize reaction yields during synthesis?

- Methodological Answer :

- Stoichiometric Adjustments : Increase diazomethane equivalents (e.g., 40 mL of 0.4 M solution) to drive methylation to completion.

- Reaction Time/Temperature : Extend reflux duration (25–30 hours) for cyclization steps and maintain strict temperature control (-20°C to prevent side reactions) .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et2O) to enhance electrophilic substitution efficiency .

Q. How can computational methods complement experimental structural analysis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray crystallography data to validate bond lengths/angles.

- NMR Chemical Shift Prediction : Use software like ACD/Labs or Gaussian to simulate spectra and assign ambiguous signals .

- SHELX Refinement : Employ SHELXL for high-resolution crystallographic data to resolve disorder or twinning issues common in pyrrole derivatives .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

- Methodological Answer :

- Crystal Twinning : Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinned domains.

- Disorder in Flexible Groups : Apply PART/SUMP restraints to ethyl or methyl substituents with partial occupancy .

- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution for light-atom structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.